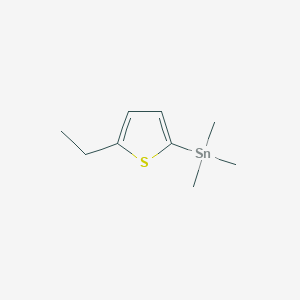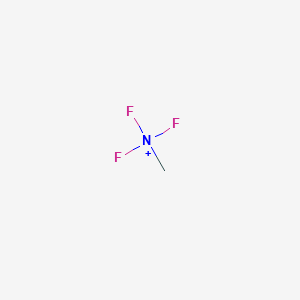
Trifluoro(methyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(methyl)ammonium is a chemical compound with the molecular formula CH₃F₃N It is characterized by the presence of a trifluoromethyl group (-CF₃) attached to an ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methyl)ammonium typically involves the introduction of a trifluoromethyl group into an ammonium compound. One common method is the reaction of trifluoromethyl iodide (CF₃I) with ammonia (NH₃) under controlled conditions. This reaction can be catalyzed by copper powder in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process, making it more suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(methyl)ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethylamine oxide.
Reduction: Reduction reactions can yield simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Trifluoromethylamine oxide.
Reduction: Simpler amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Trifluoro(methyl)ammonium has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoro(methyl)ammonium involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can also influence the electronic properties of the compound, making it a potent modulator of enzyme activity and receptor binding .
Comparison with Similar Compounds
- Trifluoromethylamine (CF₃NH₂)
- Trifluoromethyltrimethylsilane (CF₃Si(CH₃)₃)
- Trifluoromethyl iodide (CF₃I)
Comparison: Trifluoro(methyl)ammonium is unique due to its combination of the trifluoromethyl group with an ammonium ion. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated compounds .
Properties
CAS No. |
205251-10-1 |
|---|---|
Molecular Formula |
CH3F3N+ |
Molecular Weight |
86.037 g/mol |
IUPAC Name |
trifluoro(methyl)azanium |
InChI |
InChI=1S/CH3F3N/c1-5(2,3)4/h1H3/q+1 |
InChI Key |
FRGPRFZMQHCPFT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
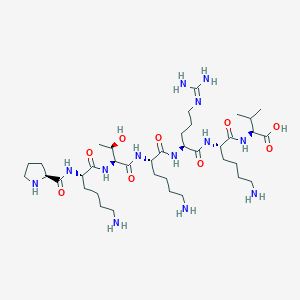
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
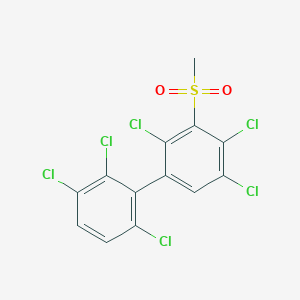

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)



![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
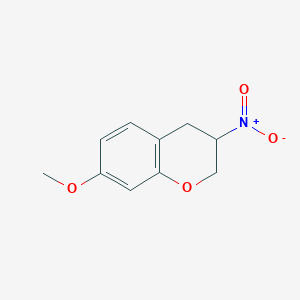
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
